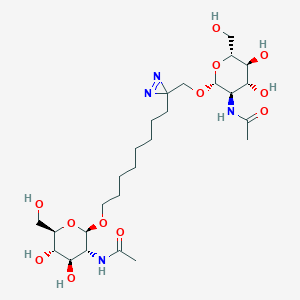
1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol
Übersicht
Beschreibung
1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol is a complex organic compound that features a glucopyranosyl moiety and an azide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol typically involves multiple steps:
Acetylation: Protecting the hydroxyl groups with acetyl groups.
Azidation: Introducing the azide group through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol can undergo various chemical reactions:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) in polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Studying carbohydrate-protein interactions.
Medicine: Potential use in drug delivery systems.
Industry: As a precursor for materials with specific properties.
Wirkmechanismus
The mechanism of action for compounds like 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol often involves:
Molecular Targets: Enzymes or receptors that interact with the glucopyranosyl moiety.
Pathways: Biochemical pathways that involve carbohydrate metabolism or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-1,10-decanediol: Lacks the azide group.
1,10-Di-O-(2-deoxyglucopyranosyl)-2-azi-1,10-decanediol: Lacks the acetamido group.
Uniqueness
1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol is unique due to the presence of both the acetamido and azide groups, which can impart specific chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[8-[3-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46N4O12/c1-14(33)27-18-22(37)20(35)16(11-31)41-24(18)39-10-8-6-4-3-5-7-9-26(29-30-26)13-40-25-19(28-15(2)34)23(38)21(36)17(12-32)42-25/h16-25,31-32,35-38H,3-13H2,1-2H3,(H,27,33)(H,28,34)/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYKVCXQMCPXTQ-YBWAQPBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCCCCCC2(N=N2)COC3C(C(C(C(O3)CO)O)O)NC(=O)C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCCCCCCCC2(N=N2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163345 | |
| Record name | 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146294-05-5 | |
| Record name | 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146294055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane](/img/structure/B135407.png)


![8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B135414.png)







![[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B135437.png)

